(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol
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Overview
Description
(4S,4’aS,7’S,7’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7’-ol is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’aS,7’S,7’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7’-ol typically involves multiple steps. The process begins with the preparation of the dioxolane and tetrahydrofuro intermediates, followed by their spirocyclization under controlled conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4S,4’aS,7’S,7’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7’-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(4S,4’aS,7’S,7’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7’-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S,4’aS,7’S,7’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7’-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1S,4S,4aS)-1-Isopropyl-4,7-dimethyl-1,2,3,4,4a,5-hexahydronaphthalene
- Naphthalene, 1,2,3,4,4a,7-hexahydro-1,6-dimethyl-4-(1-methylethyl)-
Uniqueness
(4S,4’aS,7’S,7’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7’-ol is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H20O6 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol |
InChI |
InChI=1S/C12H20O6/c1-10(2)14-5-7-8(17-10)9(13)12(16-7)6-15-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8+,9-,12-/m0/s1 |
InChI Key |
QJEJCBLGJUDCTN-NHRVJRKFSA-N |
Isomeric SMILES |
CC1(OC[C@H]2[C@@H](O1)[C@@H]([C@]3(O2)COC(O3)(C)C)O)C |
Canonical SMILES |
CC1(OCC2C(O1)C(C3(O2)COC(O3)(C)C)O)C |
Origin of Product |
United States |
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